

Application Notes and Protocols for Atractylodin

Dosage Determination in Animal Studies

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Compound of Interest

Compound Name: *Atractylodin*

Cat. No.: *B190633*

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Introduction

Atractylodin is a naturally occurring polyacetylene compound isolated from the rhizomes of *Atractylodes* species, which are commonly used in traditional medicine. Preclinical studies have demonstrated its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities. Accurate dosage determination is a critical step in evaluating the efficacy and safety of **Atractylodin** in animal models. These application notes provide a comprehensive overview of reported dosages, detailed experimental protocols, and the underlying signaling pathways affected by **Atractylodin**.

Data Presentation: Atractylodin Dosages in Animal Studies

The following table summarizes the quantitative data on **Atractylodin** dosages used in various animal studies. This information is crucial for designing new preclinical trials and for comparing results across different studies.

Animal Model	Therapeutic Area	Dosage	Administration Route	Duration	Key Findings
Mice (DSS-Induced Colitis)	Anti-inflammatory	40 mg/kg	Intraperitoneal (i.p.)	Daily for 14 days	Reduced colitis symptoms and increased survival rate. [1] [2]
Mice (NAFLD model)	Metabolic Disease	20, 40, 80 mg/kg	Gavage (i.g.)	-	Reduced release of ALT, AST, ROS, and MDA. [3]
Mice (High-Fat Diet-Induced)	Metabolic Disease	5, 10 mg/kg	Oral	5 days/week for 4 weeks	Anti-obesity, anti-steatosis, and glucose-lowering effects. [4] [5]
Rats	Pharmacokinetics	40 g/kg (of crude and processed A. rhizoma)	Oral	Single dose	Rapidly distributed but slowly eliminated. [6]
Rats (Cholangiocarcinoma model)	Anticancer	5,000 mg/kg (of formulated A. lancea)	Oral	Daily for 9 months	Cmax of 359.73 ng/mL at 3 hours. [5] [7] [8]
Mice	Nociception	-	Systemic application	-	Inhibited AITC-induced nociceptive responses dose-dependently. [9]

Mice	Gastric Emptying	0.1, 1, 10 mg/kg	Oral	Single dose	Promoted gastric emptying. [10]
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Experimental Protocols

Acute Oral Toxicity Study (LD50 Determination) - General Protocol

This protocol outlines a general method for determining the median lethal dose (LD50) of a substance like **Atractylodin**, adapted from standard acute toxicity testing guidelines.

Objective: To determine the acute oral toxicity (LD50) of **Atractylodin** in a rodent model (e.g., mice or rats).

Materials:

- **Atractylodin**
- Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
- Healthy, young adult rodents (e.g., Swiss albino mice, 20-25g) of a single sex.
- Oral gavage needles
- Syringes
- Animal cages
- Weighing balance

Procedure:

- **Animal Acclimatization:** Acclimate animals to the laboratory conditions for at least one week prior to the experiment. Provide standard pellet diet and water ad libitum.
- **Dose Preparation:** Prepare a stock solution or suspension of **Atractylodin** in the chosen vehicle. A range of doses should be prepared.

- Grouping and Dosing:
 - Divide the animals into multiple groups (e.g., 5 groups of 6 animals each) and a control group.
 - Fast the animals overnight before dosing.
 - Administer a single oral dose of **Atractylodin** to each group at geometrically increasing dose levels (e.g., 50, 100, 200, 400, 800 mg/kg). The control group receives only the vehicle.
- Observation:
 - Observe the animals continuously for the first 4 hours after dosing for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
 - Continue observation daily for 14 days for mortality.
- Data Analysis: Record the number of mortalities in each group. Calculate the LD50 value using a suitable statistical method (e.g., Probit analysis).

Anti-inflammatory Activity in a DSS-Induced Colitis Mouse Model

This protocol is based on a study investigating the anti-inflammatory effects of **Atractylodin**.^[1]
^[2]

Objective: To evaluate the anti-inflammatory efficacy of **Atractylodin** in a dextran sodium sulfate (DSS)-induced colitis mouse model.

Materials:

- **Atractylodin**
- Dextran Sodium Sulfate (DSS)
- Male C57BL/6 mice (8-10 weeks old)

- Sterile saline
- Intraperitoneal injection needles and syringes

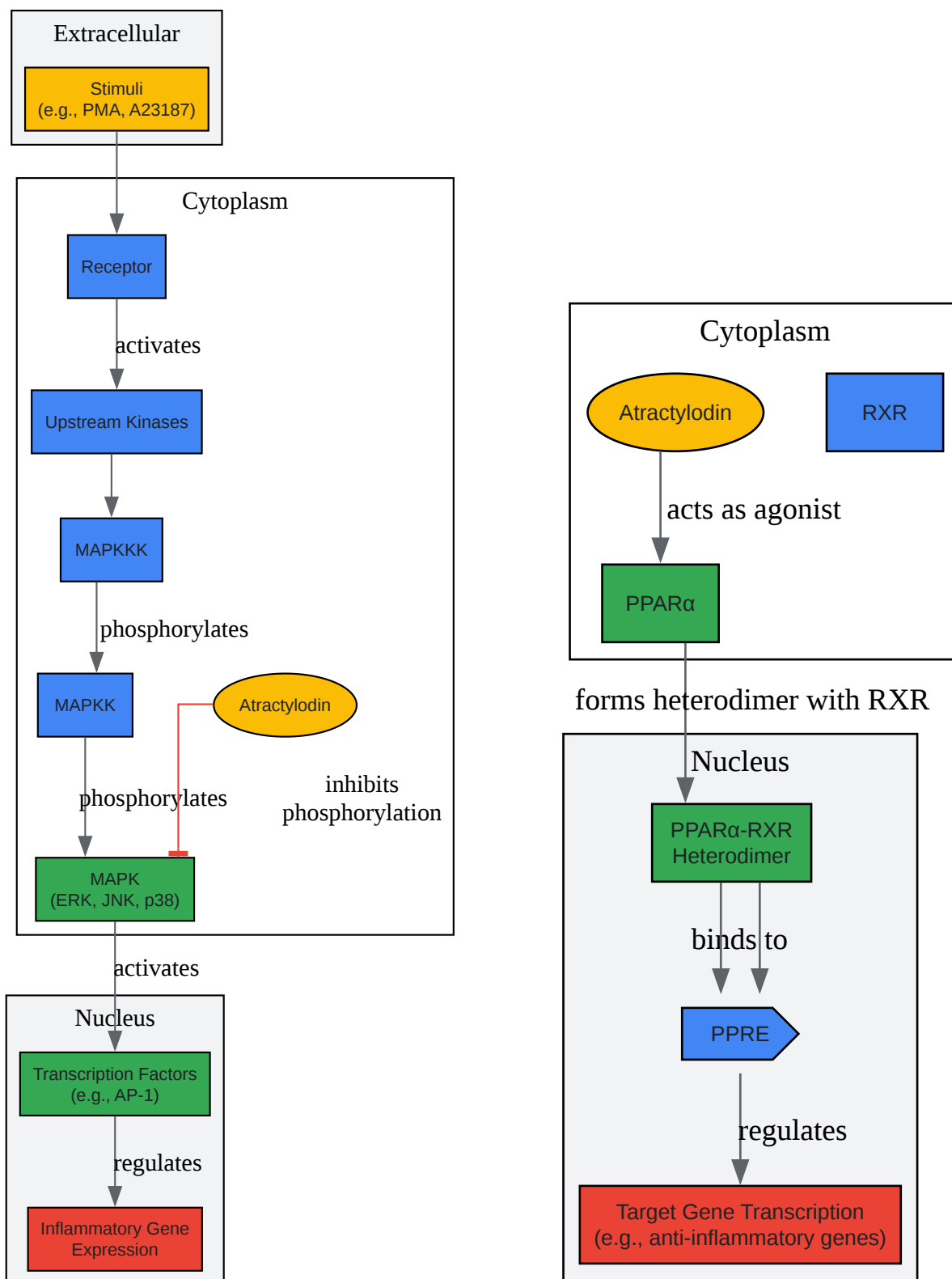
Procedure:

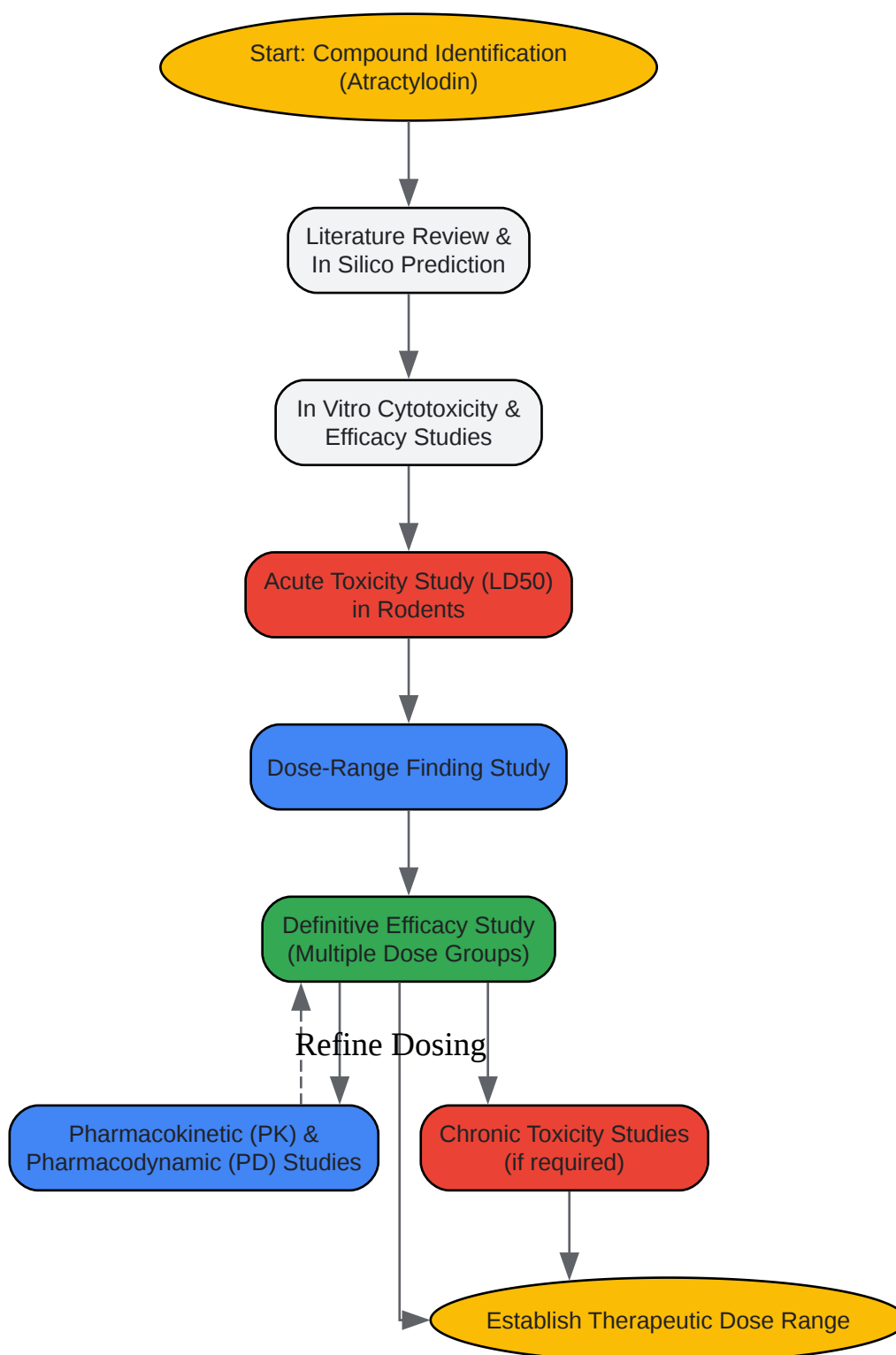
- Induction of Colitis: Induce colitis by administering 2.5% (w/v) DSS in the drinking water for a specified period (e.g., 7-14 days).
- Animal Grouping:
 - Group 1: Control (no DSS, vehicle treatment)
 - Group 2: DSS + Vehicle
 - Group 3: DSS + **Atractylodin** (e.g., 40 mg/kg)
- Drug Administration:
 - Prepare **Atractylodin** in a suitable vehicle for intraperitoneal injection.
 - Administer **Atractylodin** or vehicle daily via intraperitoneal injection for the duration of the DSS treatment.
- Assessment of Colitis:
 - Monitor body weight, stool consistency, and rectal bleeding daily.
 - Calculate the Disease Activity Index (DAI).
 - At the end of the experiment, sacrifice the animals and collect the colon for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Atractylodin

Atractylodin exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.





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